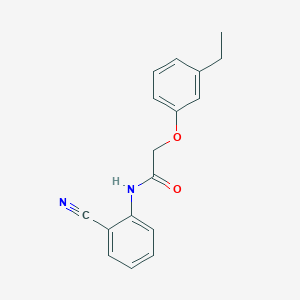
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide, also known as DOM or STP, is a synthetic hallucinogenic drug that was first synthesized in the 1960s. It belongs to the class of phenethylamines and is structurally similar to mescaline, a naturally occurring hallucinogen found in the peyote cactus. DOM has been used in scientific research to study its mechanism of action and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide is not fully understood. It is believed to act on the serotonin system in the brain, specifically the 5-HT2A receptor. This receptor is involved in regulating mood, perception, and cognition. This compound binds to the receptor and activates it, leading to the release of neurotransmitters such as dopamine and norepinephrine.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects. It increases heart rate and blood pressure, dilates pupils, and causes muscle tremors. It also affects the levels of certain neurotransmitters in the brain, leading to altered perception and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide in lab experiments is its potency. It produces strong and long-lasting effects, making it useful for studying the mechanisms of hallucinogenic drugs. However, its potency also makes it difficult to control the dose and can lead to unpredictable effects. Additionally, its use is heavily regulated due to its potential for abuse.
Direcciones Futuras
There are several future directions for research on N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide. One area of interest is its potential use in treating certain psychiatric disorders. Studies have shown that it may be effective in reducing symptoms of depression and anxiety. Another area of research is understanding the long-term effects of this compound use on the brain and behavior. Finally, there is a need for more research on the mechanisms of action of this compound and other hallucinogenic drugs to better understand their effects on the brain.
Métodos De Síntesis
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide can be synthesized from 3,4-dimethoxyphenylacetic acid and 2-methylphenylmagnesium bromide. The reaction is carried out in the presence of a catalyst such as copper powder or palladium on carbon. The resulting product is purified using chromatography techniques.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide has been used in scientific research to study its effects on the central nervous system. It has been shown to produce hallucinations, altered perception of time and space, and changes in mood and thought processes. Studies have also investigated its potential use in treating certain psychiatric disorders such as depression and anxiety.
Propiedades
Fórmula molecular |
C17H19NO3 |
|---|---|
Peso molecular |
285.34 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-12-6-4-5-7-13(12)10-17(19)18-14-8-9-15(20-2)16(11-14)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) |
Clave InChI |
CGICZAAZTCFYSD-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=CC(=C(C=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(phenoxyacetyl)amino]phenyl}-3-phenylpropanamide](/img/structure/B240358.png)
![N-(4-{[(4-chlorophenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240359.png)
![N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240360.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240371.png)
![N-(4-{[2-(2-methoxyphenoxy)propanoyl]amino}phenyl)-3-methylbenzamide](/img/structure/B240373.png)
![2-(benzyloxy)-N-{4-[(3-methylbutanoyl)amino]phenyl}benzamide](/img/structure/B240374.png)
![3-chloro-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B240381.png)
![3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)

![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-methyl-4-{[(4-methylphenoxy)acetyl]amino}benzamide](/img/structure/B240445.png)